molecular formula C5H8F2 B14601008 1,1-Difluoro-2-methyl-but-1-ene CAS No. 60053-30-7

1,1-Difluoro-2-methyl-but-1-ene

Cat. No.: B14601008
CAS No.: 60053-30-7
M. Wt: 106.11 g/mol
InChI Key: GQYQURRREVVBTL-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methyl-but-1-ene (C₅H₈F₂) is a fluorinated alkene characterized by a double bond at the 1-position, two fluorine atoms on the terminal carbon (C1), and a methyl substituent on the adjacent carbon (C2). This structure confers unique electronic and steric properties. Fluorine’s strong electron-withdrawing effect stabilizes the double bond via conjugation, while the methyl group introduces steric hindrance. The compound is hypothesized to serve as a monomer for fluoropolymers or as an intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

60053-30-7

Molecular Formula

C5H8F2

Molecular Weight

106.11 g/mol

IUPAC Name

1,1-difluoro-2-methylbut-1-ene

InChI

InChI=1S/C5H8F2/c1-3-4(2)5(6)7/h3H2,1-2H3

InChI Key

GQYQURRREVVBTL-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2-methyl-but-1-ene can be synthesized through several methods. One common approach involves the selective C-F bond activation of trifluoromethyl alkyne in the presence of a catalyst, ligand, boron reagent, and alkali . This method allows for high selectivity in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures the efficient and safe production of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methyl-but-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the fluorine atoms or the double bond.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen halides, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation reactions may produce different oxygenated compounds.

Scientific Research Applications

1,1-Difluoro-2-methyl-but-1-ene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

    Biology: It can be used in the study of fluorinated compounds’ interactions with biological systems.

    Medicine: Research into the potential therapeutic applications of fluorinated compounds often involves this compound as a model compound.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methyl-but-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. For example, the compound can participate in electrophilic addition reactions, where the double bond reacts with electrophiles to form new products .

Comparison with Similar Compounds

(1,1-Difluorobut-1-en-2-yl)benzene (CAS 938-78-3)

  • Structure : Benzene ring attached to a 1,1-difluorobut-1-ene chain (C₁₀H₁₀F₂).
  • Comparison: The benzene ring increases molecular weight (MW: 168.19 g/mol) and introduces aromatic resonance stabilization, reducing reactivity compared to the non-aromatic target compound (MW: 110.11 g/mol).

Functional Analogs: Halogenated Aromatics

Fluorobenzene (C₆H₅F) and 1,4-Difluorobenzene (C₆H₄F₂)

  • Comparison :
    • Electronic Effects : Aromatic fluorocarbons undergo electrophilic substitution, whereas the target compound participates in alkene-specific reactions (e.g., hydrohalogenation).
    • Boiling Points : Fluorobenzene (BP: 85°C) and 1,4-difluorobenzene (BP: 88°C) have higher boiling points than the target compound (estimated BP: ~40–60°C) due to stronger London dispersion forces in aromatic systems .

Halogenated Alkanes/Alkenes

2-Bromo-1-chloropropane (C₃H₆BrCl) and 1-Chloro-2-fluorobenzene (C₆H₄ClF)

  • Comparison :
    • Bromine and chlorine substituents in 2-bromo-1-chloropropane increase molecular polarity but reduce double-bond stability compared to fluorine.
    • 1-Chloro-2-fluorobenzene’s mixed halogenation directs electrophilic substitution to specific positions, unlike the target compound’s regioselective alkene reactivity .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Features
1,1-Difluoro-2-methyl-but-1-ene C₅H₈F₂ 110.11 ~40–60* Electrophilic addition, polymerization
(1,1-Difluorobut-1-en-2-yl)benzene C₁₀H₁₀F₂ 168.19 ~150–170* Conjugation-stabilized, aromatic reactions
Fluorobenzene C₆H₅F 96.10 85 Electrophilic substitution, inert C-F bond
1,4-Difluorobenzene C₆H₄F₂ 114.09 88 Para-directed substitution

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